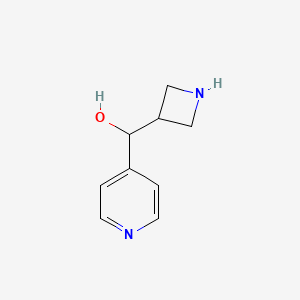

Azetidin-3-yl(pyridin-4-yl)methanol

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

azetidin-3-yl(pyridin-4-yl)methanol |

InChI |

InChI=1S/C9H12N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8-9,11-12H,5-6H2 |

InChI Key |

QIYXNYLNODTWQR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(C2=CC=NC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to Azetidine Derivatives

The synthesis of azetidine derivatives typically involves cyclization strategies from suitable precursors such as homoallylamines or azetidinones. Common methods include:

Electrophilic cyclization of homoallylamines: This method uses electrophilic reagents to induce ring closure via 4-exo-tet cyclization, forming azetidine rings from open-chain precursors. Selenium-induced cyclization is a notable example, where selenium reagents promote cyclization at room temperature, though this can lead to mixtures of azetidine and pyrrolidine products depending on reaction conditions and substituent sterics.

Horner–Wadsworth–Emmons (HWE) reaction: This is used to prepare azetidinylidene derivatives from azetidinones and phosphonate esters. For example, methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-2-one in the presence of sodium hydride in dry tetrahydrofuran (THF), followed by aqueous workup and purification to yield azetidine derivatives.

Specific Preparation of this compound

While direct literature specifically naming "this compound" is scarce, the compound can be logically synthesized by adapting known azetidine preparation methods combined with pyridine functionalization strategies:

Route via azetidin-3-one intermediate: Starting from azetidin-3-one, nucleophilic addition of a pyridin-4-yl-containing organometallic reagent (e.g., pyridin-4-yl lithium or Grignard reagent) to the carbonyl group can yield the corresponding this compound after protonation. This approach leverages the electrophilicity of the azetidinone carbonyl and the nucleophilicity of the pyridin-4-yl organometallic reagent.

Iodocyclization of homoallylamines: A more recent and efficient method involves iodocyclization of homoallylamine derivatives bearing pyridin-4-yl substituents. This method, developed by Fossey and colleagues, allows the formation of multi-substituted azetidines under mild conditions with good regioselectivity and yields. The process involves intramolecular cyclization triggered by iodine electrophiles, followed by deiodination or substitution to yield the azetidine ring.

Reaction Conditions and Purification

Solvents: Common solvents include dry tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM), chosen for their ability to dissolve reactants and stabilize intermediates.

Bases and reagents: Sodium hydride (NaH) is frequently used as a strong base in HWE reactions; iodine reagents are employed in iodocyclization; selenium reagents can be used for electrophilic cyclization of homoallylamines.

Workup and purification: After reaction completion, aqueous quenching is typical, followed by extraction with ethyl acetate or other organic solvents. Purification is achieved by flash column chromatography or vacuum distillation techniques such as Kugelrohr distillation.

Analysis of Preparation Methods

Research Discoveries and Developments

The iodocyclization methodology has been expanded to include heterocyclic and bulky substituents, allowing synthesis of azetidine derivatives with diverse functional groups, including pyridine rings, in good yields and stereoselectivity.

Single crystal X-ray diffraction studies have confirmed the structure and stereochemistry of synthesized azetidine derivatives, supporting the regioselectivity and mechanism of the iodocyclization process.

Biological screening of azetidine derivatives synthesized via these methods indicates promising activity profiles, including potential anti-inflammatory and antibacterial properties, highlighting the medicinal relevance of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyridine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted azetidine or pyridine derivatives.

Scientific Research Applications

Azetidin-3-yl(pyridin-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Containing Methanol Derivatives

*From : Contains pyridin-4-yl but paired with quinuclidine instead of azetidine.

Key Comparative Insights:

Thiazole vs. Azetidine: The thiazole-containing analog () introduces sulfur, which may alter electronic properties and binding affinity in biological systems.

Substituent Effects: Amino Groups: (2-Aminopyridin-4-yl)-methanol () may exhibit enhanced nucleophilicity, making it a candidate for further functionalization. Methoxy Groups: (2,3,6-Trimethoxypyridin-4-yl)methanol () demonstrates how electron-donating groups can improve solubility, a critical factor in drug design.

Pyridin-4-yl groups in fluorescence-active compounds (e.g., 3-hydroxyflavone analogs, ) highlight their utility in photophysical applications, though Azetidin-3-yl(pyridin-4-yl)methanol’s fluorescence properties remain unstudied.

Synthetic Considerations :

- Synthesis of pyridine-thiazole hybrids () often involves condensation reactions, while azetidine-containing compounds may require specialized ring-closing strategies.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(pyridin-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via a reaction between this compound and oxalic acid to form its oxalate salt. Key steps include:

-

Catalytic hydrogenation : Use palladium hydroxide on carbon under hydrogen (5 bar) in methanol at 40°C for 4 hours to reduce intermediates .

-

Solvent selection : Methanol or ethanol under reflux ensures efficient cyclization and purification .

-

Yield optimization : Adjust stoichiometric ratios (e.g., 1:1:2 for reactants in cyclization reactions) and monitor reaction progress via TLC or HPLC .

Synthesis Method Comparison Route Oxalate salt formation Catalytic hydrogenation Cyclization

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for oxalate derivatives. Ensure high-resolution data collection to address potential twinning .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the azetidine-pyridine linkage and hydroxyl group presence .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₂O⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer :

- Empirical validation : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate pure compounds .

- Differential Scanning Calorimetry (DSC) : Use DSC to determine precise melting points and identify polymorphic forms .

- Cross-lab collaboration : Compare data across independent labs to distinguish compound variability from measurement errors .

Q. What mechanistic insights explain the compound's interaction with the GABAergic system?

- Methodological Answer :

- Receptor binding assays : Perform competitive binding studies using radiolabeled ligands (e.g., [³H]-muscimol) to assess affinity for GABAₐ receptors .

- Molecular docking : Use software like AutoDock to model interactions between the compound's azetidine ring and receptor active sites .

- In vivo electrophysiology : Patch-clamp recordings in neuronal cultures to measure changes in chloride ion flux .

Q. What methodological challenges arise in solvent selection for synthesis and purification?

- Methodological Answer :

- Solvent polarity effects : Methanol enhances solubility of intermediates but may promote side reactions; ethanol reduces byproduct formation during cyclization .

- Purification hurdles : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar oxalate derivatives. For crystalline forms, optimize slow evaporation in acetone/water mixtures .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in catalytic hydrogenation steps?

- Methodological Answer :

- Catalyst activation : Pre-reduce palladium hydroxide under hydrogen flow before reaction initiation .

- Pressure monitoring : Use autoclaves with real-time pressure sensors to maintain consistent H₂ levels .

- Post-reaction analysis : Quantify residual catalyst via ICP-MS and assess leaching impacts on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.